N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyethyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dimethoxyethyl group: This can be achieved through the reaction of ethylene glycol dimethyl ether with an appropriate reagent.
Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of thiophene, which can be carried out using sulfonyl chloride in the presence of a base.
Synthesis of the pyrrolidin-2-ylmethyl group: This can be synthesized through the reaction of pyrrolidine with a suitable alkylating agent.
Coupling reactions: The final step involves coupling the intermediate compounds to form the target oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2,2-dimethoxyethyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide: Lacks the thiophen-2-ylsulfonyl group.
N1-(2,2-dimethoxyethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Contains a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group.
Uniqueness
The presence of the thiophen-2-ylsulfonyl group in N1-(2,2-dimethoxyethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S2/c1-23-12(24-2)10-17-15(20)14(19)16-9-11-5-3-7-18(11)26(21,22)13-6-4-8-25-13/h4,6,8,11-12H,3,5,7,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPFIMICTJUCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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